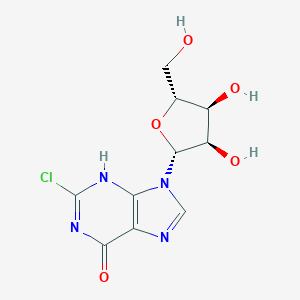
2-Chloroinosine
Übersicht
Beschreibung
2-Chloroinosine (2-CI) is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound that has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-chloroadenosine, a related compound, enhances the accumulation of inositol phosphates in rat striatal slices and neuroglial cocultures, indicating a potential role in neuroglial cooperativity and muscarinic-sensitive phospholipase C in the striatum (El‐Etr et al., 1989).
Derivatives of 2-chloroindoleninone, including 2-chloroindoleninone itself, have been used in the synthesis of various indolinone compounds (Baker & Duke, 1972).
2-chloro-adenosine can induce apoptosis in astroglial cells in rat brain cultures, which may have implications for nervous system development and responses to trauma and ischemia (Abbracchio et al., 1995).
This compound has been shown to induce apoptosis in human prostate cancer PC3 cells and sensitize them to other antineoplastic agents (Bellezza, Tucci, & Minelli, 2008).
2-chlorodeoxyadenosine can induce apoptosis in B cell chronic lymphocytic leukemia cells in vitro at clinically achievable doses (Castejón et al., 1997).
The mechanism of action for 2-chloroadenosine in inducing apoptosis in leukemia cells involves activating the intrinsic pathway of apoptosis and causing ATP depletion and inhibition of macromolecular synthesis (Bastin-Coyette et al., 2008).
2-chloroquinoline-3-carbaldehyde and related analogs have applications in biological evaluation and synthetic applications (Hamama et al., 2018).
2-chloro derivatives formed in the human stomach from foodstuffs may have potential importance as a carcinogen causing gastric cancer (Suzuki et al., 2001).
Treatment with 2-chlorodeoxyadenosine has shown effectiveness in inducing remissions in patients with hairy-cell leukemia (Piro et al., 1990).
Wirkmechanismus
Target of Action
2-Chloroinosine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s action on these targets contributes to its broad antitumor activity .
Mode of Action
The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their proliferation. The induction of apoptosis, or programmed cell death, leads to the elimination of cancer cells from the body .
Biochemical Pathways
This compound affects the purine and pyrimidine biosynthesis pathways . These pathways are responsible for the production of the nucleotides that make up DNA and RNA. By inhibiting these pathways, this compound disrupts the synthesis of DNA, which is crucial for cell replication .
Pharmacokinetics
If warmed up to 50°C, a 100 mM solution can be achieved . This suggests that the compound’s bioavailability may be influenced by temperature and other factors that affect solubility.
Result of Action
The result of this compound’s action is a reduction in the growth and proliferation of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound effectively reduces the number of cancer cells and slows the progression of the disease .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, its solubility and, consequently, its bioavailability and efficacy, can be affected by temperature For longer storage periods, it is recommended to be stored in the freezer, preferably in freeze-dried form .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Chloroinosine interacts with various enzymes, proteins, and other biomolecules. It is a purine nucleoside analog and has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
The cellular effects of this compound are not fully characterized. It is known that purine nucleoside analogs like this compound can interfere with many cell regulation processes in vivo . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA synthesis and apoptosis processes. As a purine nucleoside analog, it inhibits DNA synthesis, which is a crucial process for cell division and growth . Additionally, this compound induces apoptosis, a programmed cell death process that helps maintain cellular homeostasis .
Temporal Effects in Laboratory Settings
This compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form . The long-term effects of this compound on cellular function in in vitro or in vivo studies are not fully characterized.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Due to its increased lipophilicity, this compound has only poor solubility in cold water .
Eigenschaften
IUPAC Name |
2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSPCQCIHGSYAS-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chloroinosine interact with Inosine Monophosphate Dehydrogenase (IMPDH)?
A: this compound 5'-monophosphate (2-Cl-IMP), a derivative of this compound, acts as a substrate for human IMPDH. Interestingly, the enzyme catalyzes the dehalogenation of 2-Cl-IMP to xanthosine 5'-monophosphate (XMP) even in the absence of NAD+, which is typically required for the enzyme's natural substrate, inosine monophosphate (IMP) []. This suggests that 2-Cl-IMP might utilize a different mechanism compared to IMP, potentially involving a tetrahedral intermediate [].
Q2: What are the kinetic parameters of this compound 5'-monophosphate's interaction with IMPDH?
A: Studies have shown that 2-Cl-IMP exhibits a Km of 48 μM and a kcat of 0.049 s-1 with human IMPDH at 25°C []. This indicates that 2-Cl-IMP has a weaker binding affinity (higher Km) compared to the natural substrate, IMP (Km = 4.1 μM) []. Additionally, the catalytic rate (kcat) for 2-Cl-IMP dehalogenation is significantly lower than the kcat for IMP dehydrogenation (0.25 s-1) [], suggesting a slower turnover rate for the halogenated substrate.
Q3: Can this compound be utilized by microorganisms to produce novel nucleosides?
A: Research has demonstrated that a specific inosine-producing mutant of Bacillus subtilis can convert 2-chlorohypoxanthine, a precursor to this compound, into this compound through ribosidation []. This conversion occurs at a rate comparable to the conversion of hypoxanthine to inosine [], highlighting the potential of utilizing microbial systems for the biosynthesis of modified nucleosides like this compound.
Q4: How does the structure of this compound, specifically the chlorine atom, influence its interaction with IMPDH?
A: The presence of the chlorine atom at the 2-position of the purine ring in 2-Cl-IMP is crucial for its unique interaction with IMPDH. The enzyme catalyzes a dehalogenation reaction instead of the typical dehydrogenation observed with IMP []. This difference in reactivity implies that the chlorine atom might be involved in specific interactions within the IMPDH active site, leading to the observed dehalogenation reaction.
Q5: Is this compound 5'-monophosphate a reversible or irreversible inhibitor of IMPDH?
A: Importantly, 2-Cl-IMP does not irreversibly inactivate IMPDH []. This suggests that its binding to the enzyme is reversible, potentially allowing for competition with other substrates like IMP and XMP, both of which have been shown to competitively inhibit the dehalogenation reaction [].
Q6: What synthetic strategies can be employed for the synthesis of this compound and its derivatives?
A: this compound can be synthesized chemically from readily available starting materials []. Additionally, researchers have developed a combined chemical and enzymatic approach for synthesizing 2'-amino-2'-deoxy-2-chloroinosine, a derivative of this compound []. This method utilizes enzymatic synthesis followed by chemical modifications, providing a versatile route to access modified purine nucleosides.
Q7: Can this compound derivatives be further modified for structure-activity relationship (SAR) studies?
A: Yes, this compound derivatives, particularly those modified at the O6 position, can be further derivatized using palladium-catalyzed cross-coupling reactions with various aryl, hetaryl, and alkylboronic acids []. This approach allows for the introduction of diverse substituents at the 2-position, facilitating the exploration of SAR and the development of potentially more potent or selective IMPDH inhibitors.
Q8: How can the O6 protecting group be removed after the cross-coupling reaction of this compound derivatives?
A: Researchers have developed a one-pot procedure for the simultaneous cross-coupling and deprotection of this compound derivatives []. This method utilizes an allyl group as a protecting group at the O6 position, which can be readily cleaved under the same palladium-catalyzed conditions used for the cross-coupling reaction. This efficient one-pot strategy simplifies the synthesis and modification of this compound analogs for SAR studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


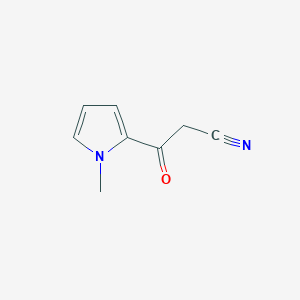
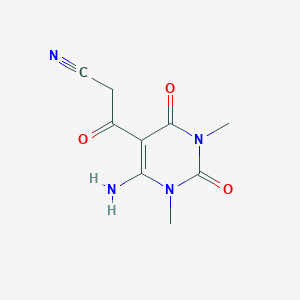
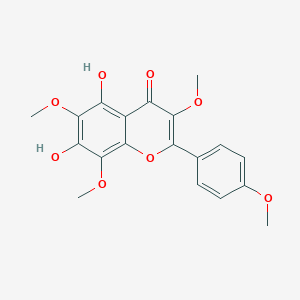

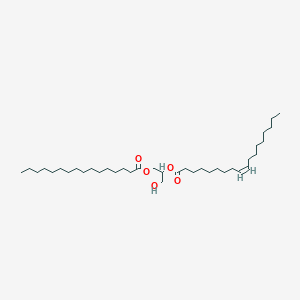
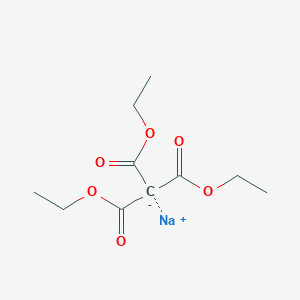
![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)
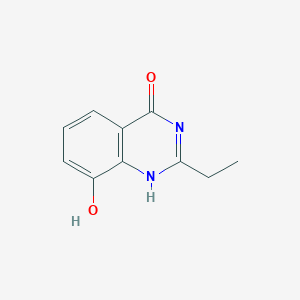
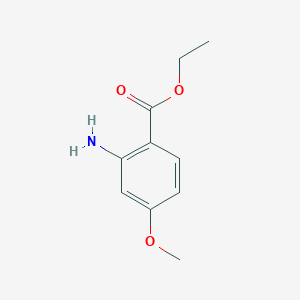

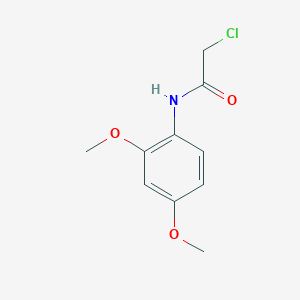
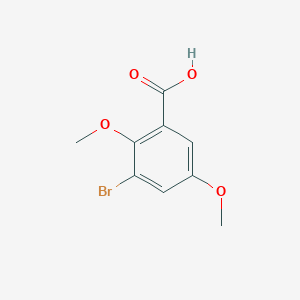
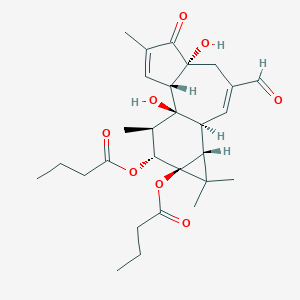
![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)
